N-(2,4-dimethylphenyl)-1-ethylprolinamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-ethylprolinamide is an organic compound belonging to the class of amides It is characterized by the presence of a prolinamide group attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-ethylprolinamide typically involves the reaction of 2,4-dimethylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with proline to yield the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-ethylprolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-ethylprolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-ethylprolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N-methylformamidine
- 2,4-dimethylaniline
Uniqueness
N-(2,4-dimethylphenyl)-1-ethylprolinamide is unique due to its specific structural features, such as the presence of both a prolinamide group and a 2,4-dimethylphenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-4-17-9-5-6-14(17)15(18)16-13-8-7-11(2)10-12(13)3/h7-8,10,14H,4-6,9H2,1-3H3,(H,16,18) |
InChI Key |
AFRBFVGGGNKGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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